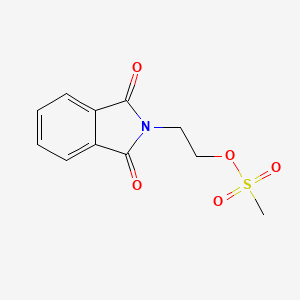
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl methanesulfonate
Overview
Description
The compound “2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl methanesulfonate” is a chemical compound that is related to a class of compounds known as isoindoles . Isoindoles are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of Ethyl 2‐[(1,3‐Dihydro‐1,3‐dioxo‐2H‐isoindol‐2‐yl)thio]‐2,2 involves the addition of Ethyl bromodifluoroacetate to a suspension of magnesium turnings and chlorotrimethylsilane in anhydrous DMF .Molecular Structure Analysis
The molecular structure of this compound can be inferred from related compounds. For example, a compound with a similar structure, “2- (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylbutanoic acid”, has a molecular formula of C13H13NO4 . The structure consists of an isoindole group (a bicyclic structure containing a benzene ring fused to a pyrrole ring) with two carbonyl (C=O) groups attached, making it a 1,3-dioxoisoindole .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. For example, “2- (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylbutanoic acid” has a molecular weight of 247.25 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 .Scientific Research Applications
Synthesis and Chemical Properties
- This compound is involved in complex chemical reactions, such as the methanesulfonic acid-catalyzed reaction of certain ethanones with glycerol, leading to the formation of various dioxolanes and dioxanes (Upadhyaya et al., 1997).
- It's used in regioselective ring-opening reactions of epoxy alcohols, demonstrating its utility in organic synthesis (Gao et al., 1991).
Chemical Analysis and Internal Standards
- The compound is useful in analytical chemistry, such as in the synthesis of deuterated compounds for use as internal standards in gas chromatography-mass spectrometry (Terreni et al., 1994).
Material Science and Crystallography
- Research has explored its role in the formation of complex structures, such as the synthesis of lanthanide methanesulfonates with unique crystalline properties (Aricó et al., 1997).
- It is also involved in the synthesis of diethyltin-based self-assemblies, highlighting its importance in material science (Shankar et al., 2011).
Biological and Medicinal Chemistry
- In medicinal chemistry, it is used in the synthesis of compounds with potential anti-acetylcholinesterase activity, which is significant in the study of neurodegenerative diseases (Holan et al., 1997).
- The compound's derivatives are explored for their carbonic anhydrase inhibitory properties, relevant in treating conditions like glaucoma and edema (Akbaba et al., 2014).
Environmental Chemistry
- It's involved in studies related to the environmental impact of chemicals, such as the assessment of genotoxicity in new drugs for treating sickle cell disease (dos Santos et al., 2011).
Catalysis
- The compound is used in catalytic processes, like in the synthesis of 1,1-diacetate from aldehydes, showcasing its utility in catalysis (Wang et al., 2009).
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5S/c1-18(15,16)17-7-6-12-10(13)8-4-2-3-5-9(8)11(12)14/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLFXWOGOZXMAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595250 | |
| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl methanesulfonate | |
CAS RN |
128648-56-6 | |
| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


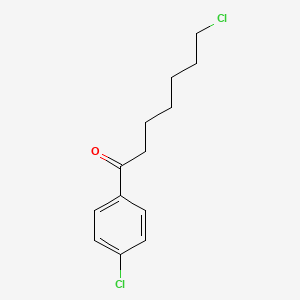
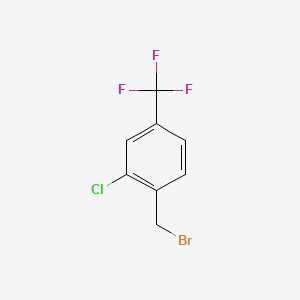
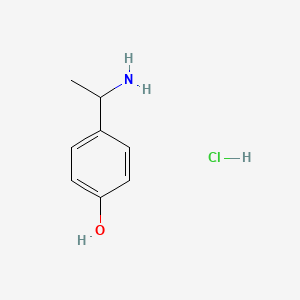
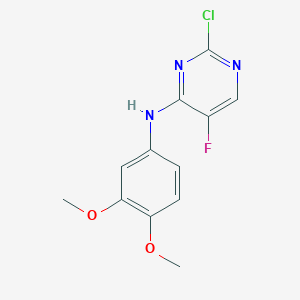
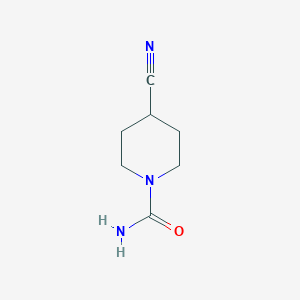
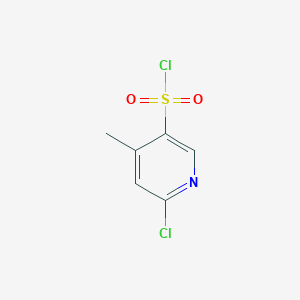
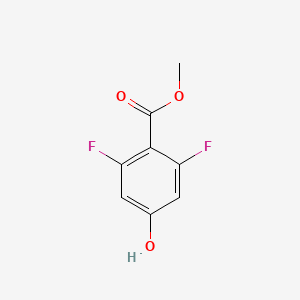
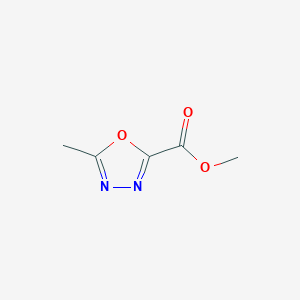
![2-Azabicyclo[2.1.1]hexane](/img/structure/B1358214.png)
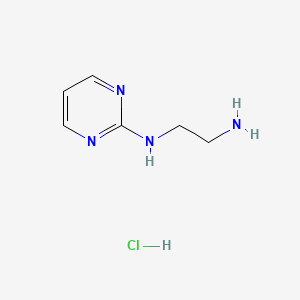
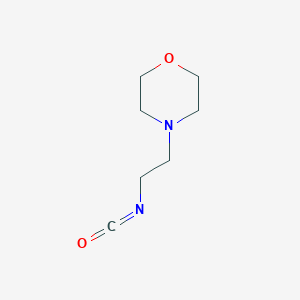
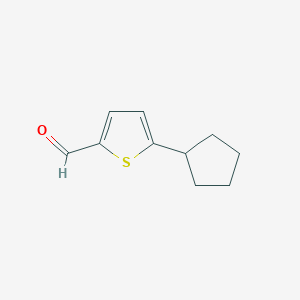
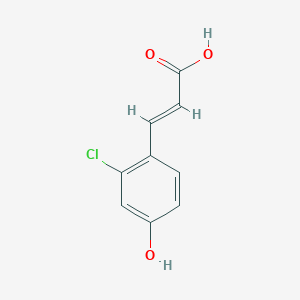
![2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B1358225.png)